molecular formula C6H2ClF3N4 B1361201 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1361201
Key on ui cas rn: 40971-95-7
M. Wt: 222.55 g/mol
InChI Key: IJESFQCCOFNOQG-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

A mixture of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (1.14 g, 5.1 mmol) and ammonium hydroxide (10 mL) in THF (10 mL) was heated to 60° C. for 18 h. The reaction mixture was cooled to room temperature and water and EtOAc were added. The aqueous layer was extracted with EtOAc (4×), the organics were combined, dried over sodium sulfate, and evaporated to dryness to afford 1 g of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.12 (d, 1H), 7.23 (s, 2H), 6.97 (d, 1H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[N:7]=1.[OH-].[NH4+:16].O.CCOC(C)=O>C1COCC1>[F:12][C:11]([F:14])([F:13])[C:8]1[N:6]2[N:7]=[C:2]([NH2:16])[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1N=C(C=C2)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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